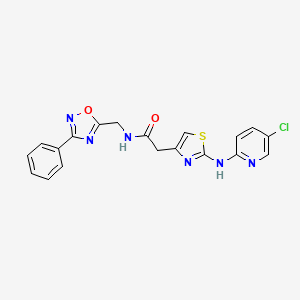
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15ClN6O2S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a thiazole ring, a pyridine ring, and an oxadiazole moiety, suggesting diverse pharmacological properties.
The molecular formula of this compound is C17H17ClN6O2S with a molecular weight of approximately 436.93 g/mol. The presence of multiple heterocycles indicates potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The thiazole and oxadiazole rings are known to exhibit enzyme inhibitory properties, potentially affecting pathways involved in cancer proliferation and microbial resistance.
Antimicrobial Activity
Research indicates that derivatives containing thiazole and oxadiazole structures often demonstrate significant antimicrobial properties. A study on similar thiazole derivatives showed promising results against various bacterial strains, suggesting potential for this compound as an antibacterial agent .
Anticancer Potential
The compound's structure suggests it may act as an anticancer agent by inhibiting cell proliferation. Similar compounds have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating IC50 values in the low micromolar range against various cancer types .
Antiviral Properties
Recent studies have highlighted the antiviral potential of heterocyclic compounds, including those with oxadiazole moieties. Compounds structurally related to this compound have shown efficacy against viruses such as HSV and HBV .
Case Studies
- Antibacterial Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against multiple microbial strains. The derivatives exhibited varying degrees of antibacterial activity compared to standard antibiotics like amoxicillin and cefixime .
- Anticancer Studies : In vitro studies on thiazole derivatives demonstrated significant cytotoxicity against HepG2 liver cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Antiviral Efficacy : A recent investigation into thiazole-containing compounds revealed their ability to inhibit viral replication in cell cultures, particularly against HSV strains, with promising selectivity indices .
Data Tables
科学的研究の応用
Synthetic Routes
The synthetic routes often utilize reagents like thionyl chloride and various amines under controlled conditions to minimize side reactions. In industrial settings, automated reactors may be used for large-scale production, ensuring high yield and purity.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in:
- Antimicrobial Activity : Preliminary studies suggest that derivatives with similar structures exhibit significant antimicrobial properties.
- Anticancer Properties : The thiazole ring is known for enhancing cytotoxic effects against cancer cell lines, indicating potential use in cancer treatment.
Case Study: Anticancer Activity
Research has demonstrated that compounds containing thiazole can inhibit cancer cell proliferation effectively. A study indicated that this compound may target specific pathways involved in tumor growth and survival.
Biological Research
The biological activity of this compound makes it a candidate for studying enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into mechanisms of action relevant to various diseases.
Material Science
Due to its unique chemical properties, the compound may also find applications in developing new materials such as polymers and coatings. Its structural components can contribute to enhanced durability and functionality in material applications.
特性
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c20-13-6-7-15(21-9-13)24-19-23-14(11-29-19)8-16(27)22-10-17-25-18(26-28-17)12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,22,27)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBZMNVBYVJWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














